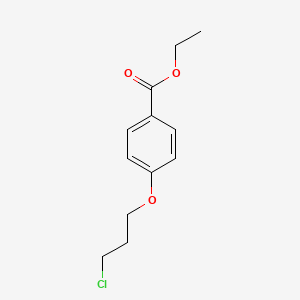
Ethyl 4-(3-chloropropoxy)benzoate
Description
Ethyl 4-(3-chloropropoxy)benzoate (chemical formula: C₁₂H₁₅ClO₃) is a benzoate ester derivative with a 3-chloropropoxy substituent at the para position of the aromatic ring. It is widely recognized as a key intermediate in pharmaceutical synthesis, particularly for precursors to dronedarone, a medication used to treat cardiac arrhythmias .
Properties
CAS No. |
75912-94-6 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 4-(3-chloropropoxy)benzoate |
InChI |
InChI=1S/C12H15ClO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
YFDLROMCCHVJSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of ethyl 4-(3-chloropropoxy)benzoate, highlighting differences in substituents, synthesis methods, and applications:
Physical and Chemical Properties
- Melting Points : this compound melts at 384 K , while nitro derivatives remain oils until crystallization .
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization than methacrylate analogs .
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


